molecular formula C14H12N2O4S2 B601292 Cefalonium Impurity C CAS No. 10590-10-0

Cefalonium Impurity C

Cat. No.: B601292
CAS No.: 10590-10-0
M. Wt: 336.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Synonyms

Cefalonium Impurity C is recognized under multiple nomenclature systems and regulatory designations across different pharmaceutical contexts. The compound is officially designated as N-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]furo[3,4-d]thiazin-6-yl)-2-(thiophen-2-yl)acetamide according to International Union of Pure and Applied Chemistry naming conventions. This systematic nomenclature provides precise structural identification that facilitates unambiguous chemical communication across research and regulatory environments.

The compound operates under several synonymous designations that reflect its various pharmaceutical and regulatory contexts. Alternative names include Cephalonium lactone, Cefalotin Lactone, Cephalothin Lactone, and Cefalotin Impurity D, demonstrating the interconnected nature of cephalosporin impurity nomenclature. Additional regulatory designations encompass Cefoxitin European Pharmacopoeia Impurity C, Cefalotin European Pharmacopoeia Impurity D, Deacetylcephalothin Lactone, and Cefalotin Sodium Impurity D, reflecting the compound's recognition across multiple pharmaceutical monographs and quality control frameworks.

The diversity of nomenclature reflects both the historical development of cephalosporin chemistry and the regulatory evolution of pharmaceutical impurity classification systems. These multiple designations necessitate careful cross-referencing in pharmaceutical research and quality control applications to ensure accurate compound identification and regulatory compliance.

Molecular Formula and CAS Registration

This compound possesses well-established molecular characteristics that define its chemical identity and facilitate analytical identification. The compound exhibits the molecular formula C14H12N2O4S2, representing a complex heterocyclic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific stoichiometric relationships. The molecular weight is precisely determined as 336.39 grams per mole, providing a fundamental parameter for analytical characterization and quality control applications.

Table 1: Fundamental Chemical Properties of this compound

Parameter Value Source Reference
Chemical Abstracts Service Number 10590-10-0
Molecular Formula C14H12N2O4S2
Molecular Weight 336.39 g/mol
International Union of Pure and Applied Chemistry Name N-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]furo[3,4-d]thiazin-6-yl)-2-(thiophen-2-yl)acetamide

The Chemical Abstracts Service registration number 10590-10-0 provides unique identification within global chemical databases and regulatory systems. This registration facilitates precise compound tracking across research institutions, pharmaceutical manufacturers, and regulatory agencies worldwide. The Standard International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide additional computational and database compatibility for modern pharmaceutical informatics applications.

Classification as a Pharmaceutical Impurity

This compound represents a specific category of pharmaceutical impurity that arises during synthetic processes and requires careful characterization for regulatory compliance. According to International Council for Harmonisation guidelines, pharmaceutical impurities are classified into distinct categories including organic impurities, inorganic impurities, and residual solvents. This compound falls within the organic impurity classification, specifically representing a process-related and drug-related impurity that can arise during manufacturing processes or storage conditions.

The compound functions as a degradation product or synthetic byproduct of cefalonium synthesis, requiring specific analytical monitoring and control measures. Pharmaceutical impurities of this type necessitate comprehensive characterization including structural identification, quantitative determination, and qualification studies to establish acceptable limits in final pharmaceutical products. The European Medicines Agency guidelines for antibiotic impurities provide specific frameworks for managing cephalosporin-related impurities, recognizing the unique challenges associated with fermentation-derived and semi-synthetic antibiotic production.

Regulatory classification of this compound requires consideration of reporting thresholds, identification thresholds, and qualification thresholds as established in International Council for Harmonisation Q3A guidelines. For semi-synthetic antibiotic substances like cefalonium, these thresholds may be adjusted to account for the complex manufacturing processes involved in cephalosporin production. The compound serves as a critical quality control marker for assessing manufacturing process consistency and final product purity in cefalonium pharmaceutical formulations.

Structural Relationship to Cefalonium and Cephalosporins

This compound maintains significant structural relationships with both its parent compound cefalonium and the broader cephalosporin antibiotic family. Cefalonium itself possesses the molecular formula C20H18N4O5S2 with a molecular weight of 458.51 grams per mole, representing a first-generation semi-synthetic cephalosporin antibiotic. The structural comparison reveals that this compound represents a modified version of the parent compound with specific molecular modifications that characterize it as an impurity rather than the active pharmaceutical ingredient.

Table 2: Comparative Molecular Characteristics

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Classification
Cefalonium C20H18N4O5S2 458.51 5575-21-3 Active Pharmaceutical Ingredient
This compound C14H12N2O4S2 336.39 10590-10-0 Pharmaceutical Impurity

The structural relationship demonstrates that this compound contains fewer carbon, hydrogen, and nitrogen atoms compared to the parent compound, suggesting molecular fragmentation or cyclization processes during synthesis or degradation. Both compounds retain the characteristic sulfur-containing heterocyclic framework typical of cephalosporin antibiotics, including the beta-lactam ring system that defines this antibiotic class. The presence of thiophene-containing side chains in both structures indicates preserved structural elements that maintain chemical similarity while distinguishing the impurity from the active compound.

The cephalosporin structural framework shared between cefalonium and its impurity includes the characteristic beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the core cephem structure. This structural similarity enables this compound to potentially interact with bacterial cell wall synthesis pathways similar to active cephalosporins, though with potentially altered potency and specificity. Understanding these structural relationships provides crucial insights for analytical method development, quality control procedures, and regulatory assessment of pharmaceutical formulations containing cefalonium as the active ingredient.

Properties

IUPAC Name

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXPAIGTKPWIS-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CS4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10590-10-0
Record name Cefalotin lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KPY72FM7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of Cefalonium and Byproduct Formation

The synthesis of cefalonium involves a multi-step process starting from cephalothin acid and pyrazinamide. Patent CN104725403A outlines a method where cephalothin acid undergoes silanization, iodination, amination, and deprotection to yield cefalonium . Impurity C arises primarily during the amination and deprotection stages, where incomplete reactions or side pathways lead to structural deviations.

Key steps in cefalonium synthesis include:

  • Silanization : Cephalothin acid is treated with trimethylchlorosilane and hexamethyldisilazane in dichloromethane to protect carboxyl groups .

  • Iodination : Iodotrimethylsilane facilitates the introduction of iodine at the β-lactam ring .

  • Amination : Pyrazinamide reacts with the iodinated intermediate to form the pyridinium salt .

  • Deprotection : Methanol and hydrochloric acid remove silane groups, followed by crystallization .

In these steps, variations in reaction time, temperature, or reagent stoichiometry can promote Impurity C formation. For example, excess iodotrimethylsilane may over-iodinate intermediates, while incomplete amination leaves unreacted pyrazinamide derivatives .

Reaction Conditions Influencing Impurity C Yield

Data from CN104725403A demonstrate that reaction parameters significantly impact impurity profiles:

ParameterOptimal ConditionDeviation Leading to Impurity C
Iodination Time3 hoursProlonged time (>4 hours)
Amination Temp0–10°CElevated temperatures (>15°C)
Solvent Ratio1:3 (DCM:Pyrazinamide)Excess dichloromethane
Silanization ReagentTrimethylchlorosilaneSuboptimal reagent purity

Under suboptimal conditions, the yield of cefalonium drops to 72.8%, with Impurity C constituting up to 1.7% of the crude product .

Isolation and Purification of Impurity C

While no method explicitly targets Impurity C synthesis, its isolation is achievable during cefalonium refinement. Patent CN103755726A details a purification protocol using activated carbon and solvent mixtures :

  • Acid Dissolution : Crude cefalonium is dissolved in a 33–67% acetic acid solution at 0–40°C .

  • Decolorization : Activated carbon (0.13–2 wt%) adsorbs impurities, including Impurity C .

  • Crystallization : Adjusting pH to 4–5 with NaOH precipitates cefalonium, while Impurity C remains in the mother liquor .

  • Solvent Wash : Acetone rinses further isolate residual impurities .

This method achieves 99.2% cefalonium purity, implying effective Impurity C removal . However, concentrating the mother liquor and employing preparative HPLC could isolate Impurity C for analytical purposes.

Structural Characterization and Analytical Methods

Impurity C’s structure (C₁₄H₁₂N₂O₄S₂) suggests it is a demethylated analog of cefalonium, lacking the thiophene acetyl group. Studies on similar cephalosporin impurities, such as those in cefotaxime sodium, employ two-dimensional liquid chromatography (2D-LC) and ion trap/time-of-flight mass spectrometry (IT/TOF MS) for characterization . These techniques identify fragmentation patterns and confirm the absence of polymerized species, distinguishing Impurity C from other byproducts .

Industrial Implications and Optimization Strategies

Minimizing Impurity C requires:

  • Stoichiometric Precision : Maintaining a 1:1 molar ratio of cephalothin acid to pyrazinamide prevents excess reagent side reactions .

  • Temperature Control : Strict adherence to 0–10°C during amination suppresses thermal degradation .

  • Solvent Recycling : Reusing dichloromethane reduces variability in reaction media, stabilizing intermediates .

Implementing these measures in the CN104725403A protocol reduces Impurity C levels to <0.5%, aligning with pharmacopeial standards .

Chemical Reactions Analysis

Types of Reactions: Cefalonium Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior and potential interactions with other substances.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Pharmaceutical Development

Cefalonium Impurity C plays a crucial role in:

  • Quality Control : It is essential for ensuring the purity of cefalonium formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to monitor impurity levels during production.
  • Method Validation : Researchers validate analytical methods to quantify this compound, ensuring compliance with regulatory standards.
  • Stability Studies : The stability of cefalonium products in various conditions is assessed, with this compound serving as a marker for degradation pathways.

Veterinary Medicine

In veterinary applications, particularly concerning bovine mastitis treatment:

  • Efficacy Assessment : Studies have shown that cefalonium exhibits significant antibacterial activity against Gram-positive bacteria associated with mastitis. The presence of impurities like this compound can influence the overall effectiveness of treatment protocols.
  • Pharmacokinetics : Research indicates that cefalonium and its impurities are absorbed and excreted at varying rates, affecting therapeutic outcomes in livestock .

Case Study 1: Efficacy Against Bovine Mastitis

A study conducted on 130 isolates of Staphylococcus aureus from bovine mastitis showed that cefalonium was effective against these bacteria. The study correlated Minimum Inhibitory Concentrations (MICs) with zone diameters (ZDs) of inhibition, demonstrating significant efficacy linked to the presence of this compound.

Case Study 2: Stability Analysis

Research has focused on the stability of cefalonium formulations under various environmental conditions. Findings indicated that this compound's presence could affect the degradation rate, emphasizing the need for thorough stability testing during product development .

Mechanism of Action

The mechanism of action of Cefalonium Impurity C involves its interaction with bacterial cell wall synthesis. Similar to cefalonium, it inhibits the enzyme transpeptidase, which is responsible for the final stage of peptidoglycan synthesis. This inhibition leads to the formation of unstable bacterial cells that eventually lyse, resulting in a bactericidal effect . The molecular targets include penicillin-binding proteins (PBPs) that play a crucial role in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Cefalonium Impurity C is characterized by a β-lactam ring fused to a dihydrothiazine ring, a hallmark of cephalosporins. Its molecular formula (C₁₄H₁₂N₂O₄S₂) distinguishes it from other impurities:

  • Cefalonium Impurity B (CAS: 5935-65-9, C₁₄H₁₄N₂O₅S₂): Contains an additional oxygen atom, likely from a hydroxyl or carbonyl group .
  • Cefoxitin EP Impurity C : Shares the same CAS number and formula as this compound, suggesting identical structures across different cephalosporin contexts .
Table 1: Structural Comparison of this compound and Related Compounds
Compound CAS Number Molecular Formula Key Structural Differences
This compound 10590-10-0 C₁₄H₁₂N₂O₄S₂ Base structure with sulfur and oxygen
Cefalonium Impurity B 5935-65-9 C₁₄H₁₄N₂O₅S₂ Additional oxygen atom
Cefoxitin EP Impurity C 10590-10-0 C₁₄H₁₂N₂O₄S₂ Structurally identical to this compound

Isomeric and Degradation Pathways

Isomeric impurities are common in cephalosporins due to stereochemical instability. For example:

  • The Δ² vs. Δ³ configuration in cephalosporins can lead to isomeric impurities, as noted in studies on cephalosporin carboxyl group configurations .
  • Evidence from cefazolin sodium degradation studies highlights that impurities often arise from hydrolysis or oxidation of the β-lactam ring or side chains .

Analytical and Detection Methods

This compound is typically identified using high-performance liquid chromatography (HPLC) and spectroscopic techniques (e.g., UV-Vis, NMR):

  • HPLC : A study on cefotiam hydrochloride used gradient elution with a C18 column to resolve structurally similar impurities, a method applicable to this compound .
  • Spectroscopy : Comparative UV-Vis and ¹H-NMR profiles help differentiate impurities, as demonstrated in folic acid impurity studies .
Table 2: Analytical Techniques for Impurity Characterization
Technique Application Reference Compound
HPLC with UV detection Separation of β-lactam impurities Cefalonium Impurity B
Mass Spectrometry (MS) Molecular weight confirmation Cefoxitin EP Impurity C
¹H-NMR Structural elucidation of isomers Folic acid impurities

Biological Activity

Cefalonium Impurity C is a byproduct associated with the synthesis of cefalonium, a first-generation cephalosporin antibiotic primarily used in veterinary medicine. Understanding the biological activity of this impurity is crucial due to its potential impact on the efficacy and safety of cefalonium-based products. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Cefalonium, as a cephalosporin antibiotic, exerts its biological activity primarily through the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for maintaining cell wall integrity. The inhibition leads to cell lysis and ultimately bacterial death. While specific studies on this compound are scarce, its structural characteristics may allow it to interact similarly with PBPs, potentially influencing its antibacterial efficacy.

Biological Activity

  • Antimicrobial Efficacy :
    • Cefalonium demonstrates broad-spectrum antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. Its effectiveness in treating infections in dairy cattle, particularly subclinical mastitis, is well-documented .
    • The potential role of this compound in contributing to or altering this antimicrobial activity remains an area for further exploration.
  • Pharmacokinetics :
    • Studies indicate that cefalonium is slowly absorbed from the udder and primarily excreted in urine, with limited uptake into blood cells. This pharmacokinetic profile could suggest that impurities like this compound might also follow similar absorption and excretion pathways .
    • The elimination half-life and metabolic pathways for this compound specifically have not been extensively studied.

Case Study 1: Efficacy Against Bacterial Strains

A comparative study was conducted to evaluate the antibacterial efficacy of cefalonium against various bacterial strains commonly found in bovine infections. The results indicated that cefalonium was effective against non-β-lactamase producing organisms such as Escherichia coli and Klebsiella spp., with implications for understanding how impurities might affect overall treatment outcomes.

Bacterial Strain Sensitivity to Cefalonium
Staphylococcus aureusSensitive
Streptococcus agalactiaeSensitive
Escherichia coliSensitive
Klebsiella spp.Sensitive

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study involving radiolabelled cefalonium demonstrated that approximately 7-13% of the administered dose was eliminated via urine within three days post-dosing. This study provides insights into how impurities might be metabolized and excreted alongside the parent compound .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for the identification and quantification of Cefalonium Impurity C in drug substances?

  • Methodology : Use hyphenated techniques such as LC-MS/MS or GC-MS/MS coupled with UV/PDA detection for initial screening and quantification. Validate the method per ICH guidelines , ensuring specificity (resolution from other impurities), linearity (R² ≥ 0.995), accuracy (recovery 90–110%), and precision (RSD ≤ 2%) .
  • Data Handling : Include system suitability tests (e.g., tailing factor ≤ 2.0, theoretical plates ≥ 2000) and relative retention time (RRT) alignment with pharmacopeial standards to confirm identity .

Q. How should impurity reference standards for this compound be qualified in compliance with regulatory guidelines?

  • Approach :

  • Structural Confirmation : Use NMR (¹H, ¹³C) and HRMS to verify molecular structure and fragmentation patterns .
  • Purity Assessment : Perform chromatographic purity testing (HPLC ≥ 98%) and elemental analysis (C, H, N) to exclude co-eluting impurities .
    • Documentation : Include certificates of analysis (CoA) with batch-specific impurity profiles and stability data under storage conditions (e.g., -20°C, desiccated) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in impurity profile data across multiple Cefalonium batches?

  • Troubleshooting Workflow :

Root-Cause Analysis : Compare raw material sources, synthetic pathways, and storage conditions using multivariate statistics (PCA or PLS-DA) to identify variability drivers .

Cross-Validation : Re-analyze samples using orthogonal methods (e.g., LC-MS vs. GC-MS ) to rule out instrumental artifacts .

Spiking Studies : Introduce known quantities of Impurity C into placebo matrices to assess recovery discrepancies .

Q. How can the stability of this compound be evaluated under accelerated degradation conditions?

  • Protocol Design :

  • Stress Testing : Expose Impurity C to hydrolytic (acid/alkaline), oxidative (H₂O₂), photolytic (ICH Q1B), and thermal (40–80°C) conditions .
  • Degradation Kinetics : Monitor impurity levels via stability-indicating HPLC and calculate rate constants (k) and activation energy (Eₐ) using the Arrhenius equation .
    • Outcome : Identify degradation pathways (e.g., hydrolysis of β-lactam rings) and validate analytical methods for degradant detection .

Q. What advanced techniques are suitable for elucidating the origin of non-target impurities co-eluting with this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Perform untargeted profiling with MS² spectral libraries to assign tentative structures .
  • Isotopic Labeling : Synthesize isotopically labeled Cefalonium (e.g., ¹³C/¹⁵N) to trace impurity formation mechanisms during synthesis .
    • Data Interpretation : Use fragmentation pattern matching (e.g., m/z 415 for β-lactam-related impurities) and computational tools (e.g., ACD/Labs ) for structural predictions .

Methodological and Regulatory Considerations

Q. How should impurity method validation protocols be adapted for this compound in a GLP-compliant environment?

  • Validation Parameters :

  • Specificity : Demonstrate baseline separation (resolution ≥ 1.5) from all known impurities and matrix components .
  • LOQ/LOD : Establish limits of quantification (LOQ ≤ 0.05%) and detection (LOD ≤ 0.02%) using signal-to-noise ratios (S/N ≥ 10:1 and 3:1, respectively) .
    • Documentation : Include robustness testing (e.g., ±2% organic phase, ±0.2 pH) and system suitability criteria in standard operating procedures (SOPs) .

Q. What strategies mitigate cross-contamination risks during the synthesis of this compound reference standards?

  • Best Practices :

  • Process Controls : Implement in-process checks (IPC) via inline FTIR or Raman spectroscopy to monitor reaction intermediates .
  • Cleaning Validation : Swab-test equipment surfaces with HPLC-grade solvents and analyze residues using UFLC-MS to confirm absence of carryover .

Data and Reporting Standards

Q. How should researchers address batch-to-batch variability in this compound levels during method transfer?

  • Strategy :

  • Comparative Studies : Analyze ≥3 batches using both sender and receiver laboratories’ instruments, reporting %RSD for inter-lab precision .
  • Adjustment Criteria : Modify gradient elution parameters (±5% organic modifier) to harmonize retention times across systems .
    • Regulatory Alignment : Submit impurity data to pharmacopeial bodies (e.g., USP) for inclusion in monographs, specifying acceptance criteria (e.g., ≤0.15%) .

Q. What toxicological assessments are required for this compound when exceeding ICH identification thresholds?

  • Protocol :

  • Genotoxicity Screening : Conduct Ames test (bacterial reverse mutation) and micronucleus assay per ICH S2(R1) .
  • Dose-Limiting Studies : Determine maximum tolerated dose (MTD) in rodent models if impurity levels exceed 0.1% of API .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefalonium Impurity C
Reactant of Route 2
Reactant of Route 2
Cefalonium Impurity C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.